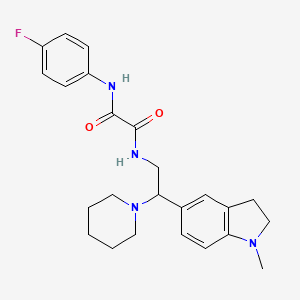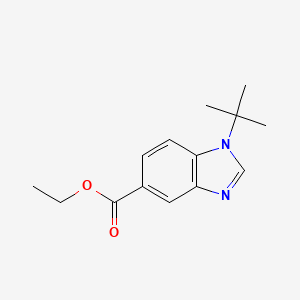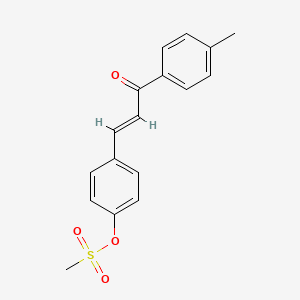![molecular formula C14H14N2O4 B2857340 (3E)-1-acetyl-3-[(4-methoxyphenyl)methylidene]piperazine-2,5-dione CAS No. 74720-30-2](/img/structure/B2857340.png)
(3E)-1-acetyl-3-[(4-methoxyphenyl)methylidene]piperazine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3E)-1-acetyl-3-[(4-methoxyphenyl)methylidene]piperazine-2,5-dione, also known as 4-methoxyphenylacetylpiperazine-2,5-dione (MPAP), is a novel synthetic compound with numerous potential applications in the fields of medicine, biochemistry, and pharmacology. MPAP has been studied extensively in recent years, with research focusing on its synthesis, mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- The compound serves as a precursor in the synthesis of various heterocyclic compounds, demonstrating its utility in organic synthesis and the development of pharmacologically active agents. Novel compounds synthesized from similar structures have been evaluated for their anti-inflammatory and analgesic activities, highlighting the potential of this compound in the development of new therapeutic agents (Abu‐Hashem et al., 2020).
Molecular Structure Analysis
- Studies on the molecular structure and solution conformations of compounds similar to "(3E)-1-acetyl-3-[(4-methoxyphenyl)methylidene]piperazine-2,5-dione" provide insights into their chemical behavior and interactions. For example, the analysis of 3-(α- Bromobenzyl )-3-methoxypiperazine-2,5-diones has offered valuable information regarding their conformations and the repulsive interactions that influence their structures (Elix et al., 1986).
Bioactive Compound Synthesis
- Derivatives of piperazine-2,5-dione, to which "this compound" is related, have been synthesized and their bioactive properties explored. For instance, the marine-derived actinobacterium Streptomyces sp. yielded new compounds with cytotoxic activities, underscoring the potential of piperazine-2,5-dione derivatives in biologically active compound discovery (Sobolevskaya et al., 2007).
Material Science and Engineering
- The compound's structure is also relevant in materials science for the design and synthesis of new materials with specific properties. The engineering of organic crystals, for example, utilizes compounds with piperazine-2,5-dione frameworks to study crystal packing and supramolecular organization, contributing to the development of materials with tailored properties (Ntirampebura et al., 2008).
Mécanisme D'action
Target of Action
Similar compounds have been reported to target enzymes like acetylcholinesterase , which plays a crucial role in neurotransmission by hydrolyzing the neurotransmitter acetylcholine.
Mode of Action
For instance, some compounds inhibit the activity of their target enzymes, leading to an increase in the levels of certain neurotransmitters .
Biochemical Pathways
Based on the potential target mentioned above, it could be involved in the cholinergic pathway, affecting the levels of acetylcholine and thereby influencing neurotransmission .
Result of Action
Based on the potential target, it could influence neurotransmission by affecting the levels of acetylcholine . This could potentially have effects on cognitive functions, although more research is needed to confirm this.
Propriétés
IUPAC Name |
(3E)-1-acetyl-3-[(4-methoxyphenyl)methylidene]piperazine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-9(17)16-8-13(18)15-12(14(16)19)7-10-3-5-11(20-2)6-4-10/h3-7H,8H2,1-2H3,(H,15,18)/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHTWSXQNUMZDAD-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(=O)NC(=CC2=CC=C(C=C2)OC)C1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CC(=O)N/C(=C/C2=CC=C(C=C2)OC)/C1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2857257.png)
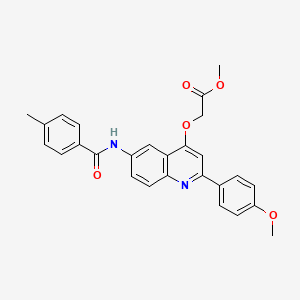

![N-allyl-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2857264.png)
![N-(3,4-dimethylphenyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2857265.png)
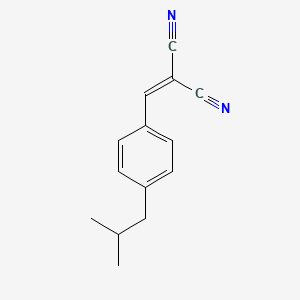

![Ethyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxylate](/img/structure/B2857271.png)

![1-acetyl-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]piperidine-4-carboxamide](/img/structure/B2857274.png)
